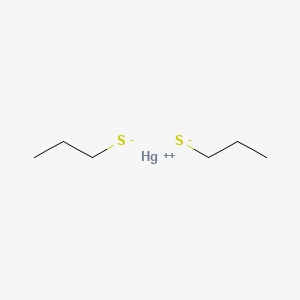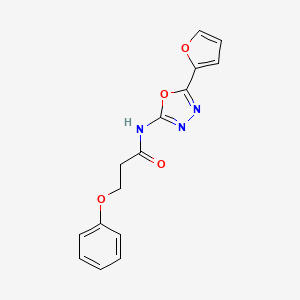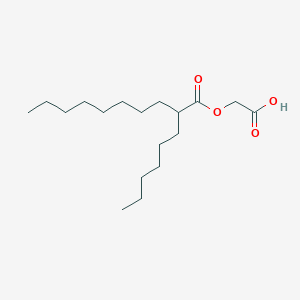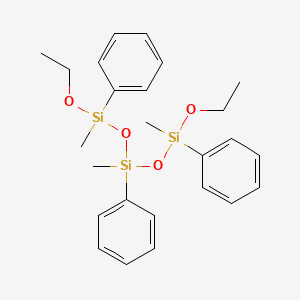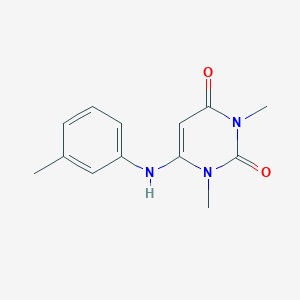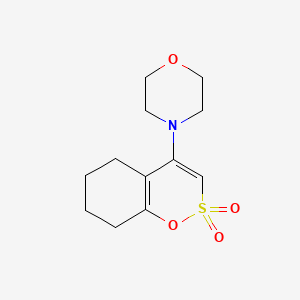
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a benzoxathiine structure, which includes sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves multiple steps. One common method includes the reaction of morpholine with a suitable benzoxathiine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of enzyme-coated magnetic nanoparticles in a microreactor has been reported for the enantiomer selective acylation of morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and pH is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. For example, the use of arylsulfonyl azides in the synthesis of thiadiazole derivatives has been documented . Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid: This compound shares the morpholine ring but differs in its acetic acid moiety.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have similar biological activities but differ in their triazine structure.
Uniqueness
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its benzoxathiine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
89099-39-8 |
|---|---|
Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-morpholin-4-yl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C12H17NO4S/c14-18(15)9-11(13-5-7-16-8-6-13)10-3-1-2-4-12(10)17-18/h9H,1-8H2 |
InChI Key |
AOJHJWJHUTYDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS(=O)(=O)O2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
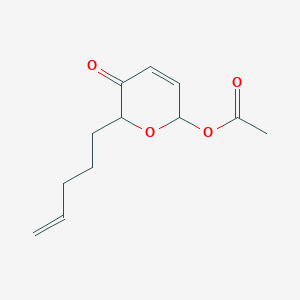
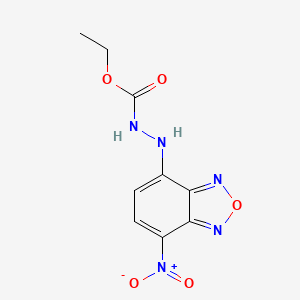
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
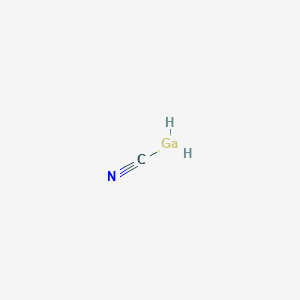
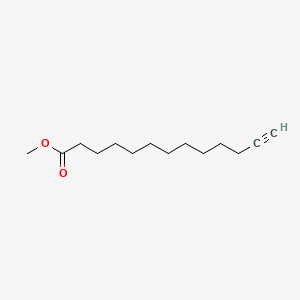
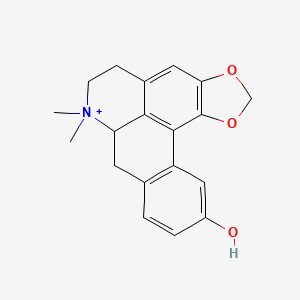
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
